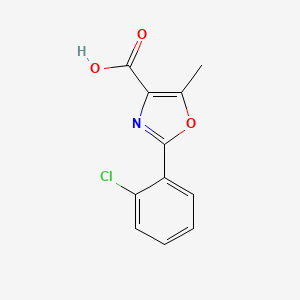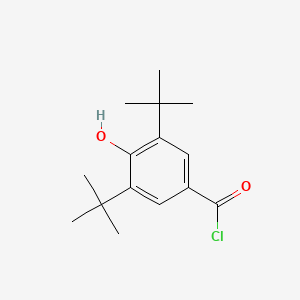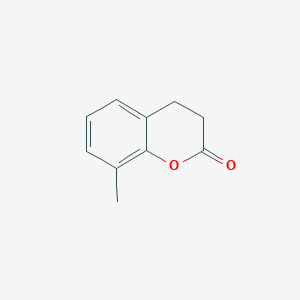
8-Methylchroman-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylchroman-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are widely used in the fragrance and flavor industries. This compound, specifically, is a modified form of dihydrocoumarin with a methyl group at the 8th position, which can influence its chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-2-one typically involves the hydrogenation of 8-Methyl coumarin. This process is carried out under atmospheric pressure using acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are mild, and the product is purified using chromatography with a mixture of n-hexane and ethyl acetate as the eluent.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using microbial reduction of coumarin derivatives have been explored for more sustainable production .
化学反应分析
Types of Reactions: 8-Methylchroman-2-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated or nitrated derivatives.
科学研究应用
8-Methylchroman-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and stability.
作用机制
The mechanism of action of 8-Methylchroman-2-one involves its interaction with various molecular targets. In biological systems, it can act as a pro-drug, being bioactivated to release active metabolites. These metabolites can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target proteins is crucial for its activity .
相似化合物的比较
Coumarin: The parent compound, known for its anticoagulant properties.
Dihydrocoumarin: A reduced form of coumarin with similar applications in the fragrance industry.
4-Methyl coumarin: Another methylated derivative with distinct chemical properties.
Uniqueness: 8-Methylchroman-2-one is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and biological activity. This modification can enhance its stability and alter its interaction with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
8-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-4H,5-6H2,1H3 |
InChI 键 |
WQHAWQJLMGDBOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)CCC(=O)O2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
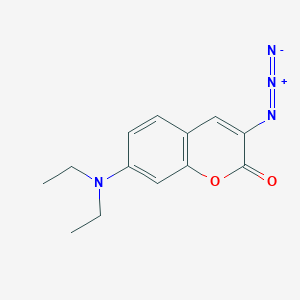

![6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid](/img/structure/B8638987.png)

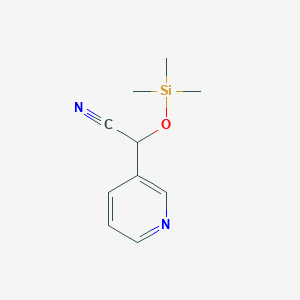

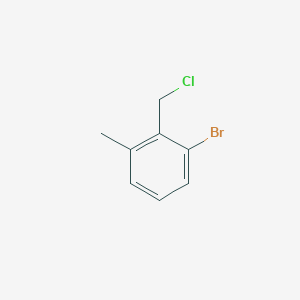
![1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester](/img/structure/B8639014.png)
![Ethyl 1-(4'-acetyl-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylate](/img/structure/B8639021.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B8639046.png)


